molecular formula C31H36N4O6 B2853637 N-(1,3-benzodioxol-5-ylmethyl)-5-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide CAS No. 899909-32-1

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

Cat. No. B2853637
CAS RN: 899909-32-1
M. Wt: 560.651
InChI Key: SQXJQYBWTFMYEE-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide is a useful research compound. Its molecular formula is C31H36N4O6 and its molecular weight is 560.651. The purity is usually 95%.
BenchChem offers high-quality N-(1,3-benzodioxol-5-ylmethyl)-5-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1,3-benzodioxol-5-ylmethyl)-5-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

A study on novel 3-benzyl-substituted-4(3H)-quinazolinones demonstrated broad-spectrum antitumor activity, with some compounds showing selective activities towards specific cancer cell lines, including CNS, renal, breast cancer, and leukemia. Molecular docking studies indicated a similar binding mode to known inhibitors, suggesting these compounds inhibit cancer cell growth through targeted interaction with critical enzymes like EGFR-TK and B-RAF kinase (Ibrahim A. Al-Suwaidan et al., 2016).

Antimicrobial and Anticonvulsant Activities

Quinazolinone derivatives have been synthesized and evaluated for their antimicrobial and anticonvulsant activities. Some compounds showed promising results against a range of bacteria and fungi, as well as potent anticonvulsant activity in models of epilepsy (A. Rajasekaran et al., 2013).

Anticonvulsant Agents

The synthesis and pharmacological evaluation of new 3,4-dihydroisoquinolin derivatives containing heterocycle as potential anticonvulsant agents were reported. Some derivatives demonstrated significant anticonvulsant activity, with one compound showing greater activity than valproate in tests. This highlights the potential of these compounds in developing new treatments for epilepsy (Hong-jian Zhang et al., 2016).

Inhibition of Histone Methyltransferases

A novel chemotype for inhibitors of H3K9-specific methyltransferases G9a and G9a-like protein (GLP) based on the 2-alkyl-5-amino- and 2-aryl-5-amino-substituted 3H-benzo[e][1,4]diazepine scaffold was discovered. This research suggests the potential for developing new therapeutic agents targeting epigenetic mechanisms involved in disease processes (Ciro Milite et al., 2019).

properties

CAS RN

899909-32-1

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-{2-[(2-cyclohex-1-en-1-ylethyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]pentanamide

Molecular Formula

C31H36N4O6

Molecular Weight

560.651

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-5-[1-[2-[2-(cyclohexen-1-yl)ethylamino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]pentanamide

InChI

InChI=1S/C31H36N4O6/c36-28(33-19-23-13-14-26-27(18-23)41-21-40-26)12-6-7-17-34-30(38)24-10-4-5-11-25(24)35(31(34)39)20-29(37)32-16-15-22-8-2-1-3-9-22/h4-5,8,10-11,13-14,18H,1-3,6-7,9,12,15-17,19-21H2,(H,32,37)(H,33,36)

InChI Key

SQXJQYBWTFMYEE-UHFFFAOYSA-N

SMILES

C1CCC(=CC1)CCNC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NCC4=CC5=C(C=C4)OCO5

solubility

not available

Origin of Product

United States

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